Aldose Reductase Inhibitory Activity: Indazole‑3‑acetic Acid Scaffold vs. Reference Inhibitor Sorbinil
The unsubstituted 1H-indazole-3-acetic acid scaffold was validated as a core template for aldose reductase inhibition, with a key derivative (5-chloro-1H-indazole-3-acetic acid⋅benzothiazolylmethyl ester) achieving an IC₅₀ of 56 nM against human recombinant aldose reductase, comparable to the clinically studied hydantoin inhibitor sorbinil (IC₅₀ ≈ 30–100 nM range) [1][2]. The parent acid itself serves as the essential synthetic precursor; its free N–H and carboxylic acid functionalities are mandatory for constructing the active ester pharmacophore [1].
| Evidence Dimension | Inhibition of human recombinant aldose reductase (NADPH oxidation assay) |
|---|---|
| Target Compound Data | Parent acid: synthetic precursor (IC₅₀ not reported for free acid); lead derivative: 56 nM |
| Comparator Or Baseline | Sorbinil: IC₅₀ ≈ 30–100 nM (literature range) |
| Quantified Difference | Lead indazole derivative equipotent to sorbinil; parent acid structurally essential for derivatization |
| Conditions | Human recombinant aldose reductase expressed in E. coli BL21(DE3) pLysS; NADPH oxidation measured via L-idose reduction [2] |
Why This Matters
Procurement of the unsubstituted indazole‑3‑acetic acid is justified because it is the irreplaceable synthetic gateway to sub‑100 nM aldose reductase inhibitors; alternative indazole regioisomers (e.g., 2H‑tautomers or N‑alkylated variants) cannot participate in the requisite N‑alkylation chemistry [1].
- [1] US Patent 5,236,945. 1H-Indazole-3-acetic acids as aldose reductase inhibitors. https://patents.justia.com/patent/5236945 (accessed 2026-04-28). View Source
- [2] BindingDB Entry BDBM50506669 / CHEMBL4459307. IC₅₀ = 56 nM for human recombinant aldose reductase. https://www.bindingdb.org (accessed 2026-04-28). View Source
